Heptaphylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17750-35-5 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |
InChI Key |
ICYHRFZZQCYWNF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
melting_point |
171-172°C |
physical_description |
Solid |
Synonyms |
heptaphylline |
Origin of Product |
United States |
Botanical Origin and Biosynthesis Pathways of Heptaphylline
Elucidation of Plant Sources and Species Identification
Heptaphylline is predominantly found within the plant kingdom, specifically in various species of the genus Clausena, which belongs to the Rutaceae family. researchgate.netsmolecule.com
Clausena Genus Characterization in this compound Production
The genus Clausena comprises approximately 30 species of shrubs and small trees, primarily distributed in the tropical and subtropical regions of Africa, Southern Asia, Australia, and the Pacific Islands. nih.govresearchgate.net Several species within this genus have been identified as significant natural sources of this compound.
Initial isolation and characterization of this compound were performed from the roots of Clausena heptaphylla. smolecule.com Subsequent phytochemical investigations have identified its presence in other species, including Clausena harmandiana, Clausena anisata, Clausena excavata, and Clausena lansium. smolecule.comnih.gov The production and accumulation of this compound can vary among different species and even within different tissues of the same plant. For instance, in Clausena lansium, this compound is found mainly in the pulp tissues, with very low concentrations in the stems and leaves. smolecule.com
Distribution and Chemotaxonomic Significance of this compound-Producing Plants
The geographical distribution of this compound-producing plants is extensive, mirroring the distribution of the Clausena genus. Clausena heptaphylla is found from the Indian subcontinent to Indo-China and West Malesia, including countries like India, Nepal, Myanmar, Thailand, and Vietnam. efloraofindia.complantaedb.com Clausena anisata is widely distributed across Africa and has also been reported in India and China. Clausena excavata and Clausena harmandiana are predominantly found in Southeast Asia. smolecule.com
From a chemotaxonomic perspective, carbazole (B46965) alkaloids like this compound are considered important markers for the genus Clausena. nih.gov The specific profile of these alkaloids can help in the classification and differentiation of plant species within the Rutaceae family. The consistent presence of a carbazole skeleton across various Clausena species underscores a shared biosynthetic machinery and evolutionary relationship. nih.gov
Table 1: this compound-Producing Clausena Species and Their Geographical Distribution
| Species | Primary Plant Part | Geographical Distribution |
| Clausena heptaphylla | Roots | Indian Subcontinent, Indo-China, West Malesia efloraofindia.complantaedb.com |
| Clausena harmandiana | Roots | Southeast Asia smolecule.com |
| Clausena anisata | Roots, Stem Bark | Africa, India, China smolecule.com |
| Clausena excavata | Stem Bark | Southeast Asia smolecule.comnih.gov |
| Clausena lansium | Fruit Pulp | Southern China smolecule.com |
Advanced Isolation Methodologies for this compound from Natural Sources
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction followed by sophisticated purification techniques to yield the pure compound.
Chromatographic Separation Techniques and Optimization
The standard procedure for isolating this compound commences with the extraction of dried and powdered plant material, typically the roots or stem bark, using an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). This process yields a crude extract containing a complex mixture of phytochemicals.
To separate this compound from this mixture, various chromatographic techniques are employed. iipseries.orgColumn chromatography is a fundamental method used for the initial fractionation of the crude extract. researchgate.netsemanticscholar.orgbanglajol.info The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents with increasing polarity, which allows for the separation of compounds based on their differential adsorption. iipseries.orgresearchgate.net
Fractions collected from column chromatography are often monitored using Thin-Layer Chromatography (TLC) to identify those containing this compound. iipseries.orgsemanticscholar.org For further purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is the method of choice. iipseries.orgspringernature.com Reversed-phase HPLC is commonly utilized, offering high resolution and efficiency in separating structurally similar carbazole alkaloids. springernature.com Optimization of HPLC methods involves adjusting parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve the best possible separation.
Table 2: Chromatographic Techniques Used in this compound Isolation
| Technique | Role in Isolation | Stationary Phase (Typical) | Mobile Phase (Typical) |
| Column Chromatography | Initial fractionation of crude extract | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate) |
| Thin-Layer Chromatography (TLC) | Monitoring fractions, preliminary purity check | Silica Gel Plate | Solvent systems similar to column chromatography |
| High-Performance Liquid Chromatography (HPLC) | Final purification, quantification | C18 (Reversed-Phase) | Mixture of water and organic solvent (e.g., Methanol, Acetonitrile) |
Purity Assessment Protocols for Isolated this compound
Once this compound has been isolated, its purity and structural integrity must be rigorously assessed. This is accomplished using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is crucial for elucidating the molecular structure of the isolated compound. frontiersin.org The chemical shifts, coupling constants, and integration of the proton and carbon signals provide a detailed map of the molecule's framework, confirming its identity as this compound. frontiersin.org
Mass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern of the compound, further corroborating its identity. frontiersin.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity by ensuring that the isolated sample corresponds to a single molecular weight.
For determining the absolute purity of the isolated compound, Quantitative NMR (qNMR) is an increasingly utilized technique. purity-iq.comacs.orgnih.gov qNMR is a primary ratio analytical method that can determine the purity of a substance without the need for an identical reference standard. acs.orgnih.gov By integrating the signals of the target compound against those of an internal standard of known purity and concentration, a precise purity value can be calculated. acs.org This method is valued for its accuracy and its ability to detect and quantify impurities, including residual solvents, that might be missed by other techniques. nih.gov
Investigation of Proposed Biosynthetic Pathways and Precursors
The biosynthesis of carbazole alkaloids in plants is a complex process that is not yet fully elucidated. However, based on the known pathways of related alkaloids, a general scheme for this compound biosynthesis can be proposed. Phyto-carbazoles, the majority of which are found in the Rutaceae family, are believed to be derived from 3-methylcarbazole as a common precursor. researchgate.netmdpi.comnih.gov
The formation of the core carbazole structure is thought to originate from precursors supplied by primary metabolism. mdpi.com In bacteria, the carbazole skeleton has been shown to be derived from tryptophan, pyruvate, and acetate units. nih.gov For plant-derived carbazoles, the pathway likely involves intermediates from the shikimate pathway. The proposed biogenesis involves the condensation of an indole (B1671886) derivative with a polyketide or isoprenoid unit.
The structure of this compound includes a carbazole core, a formyl group, a hydroxyl group, and a prenyl side chain (3-methylbut-2-enyl group). The carbazole skeleton itself is derived from indole precursors. The prenyl group is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the isoprenoid building blocks, dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). A prenyltransferase enzyme would catalyze the addition of the DMAPP unit to the carbazole backbone. Subsequent enzymatic modifications, such as hydroxylation and oxidation of a methyl group to a formyl group, would then lead to the final structure of this compound. mdpi.com
Table 3: Proposed Precursors and Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Biosynthetic Origin | Role in this compound Structure |
| Tryptophan/Indole derivative | Shikimate Pathway | Formation of the core carbazole ring system |
| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) or MEP Pathway | Source of the prenyl (3-methylbut-2-enyl) side chain |
| 3-Methylcarbazole | Intermediate | Common precursor for many phyto-carbazoles mdpi.comnih.gov |
| S-Adenosyl methionine (SAM) | Primary Metabolism | Potential methyl donor for precursor modifications |
Enzymatic Pathways in this compound Biogenesis
While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, the proposed general pathway for carbazole alkaloids allows for the inference of the types of enzymes involved. The conversion of the 3-methylcarbazole precursor to this compound would necessitate several key enzymatic steps.
One of the critical transformations is the oxidation of the methyl group at the C-3 position to a formyl group. This type of reaction in plant secondary metabolism is typically catalyzed by oxidoreductases, such as cytochrome P450 monooxygenases or other oxidases. These enzymes play a crucial role in functionalizing hydrocarbon skeletons, making them essential for the diversification of natural products.
Another key step is the attachment of a prenyl group to the carbazole nucleus. This reaction is generally catalyzed by prenyltransferases, which transfer a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid pyrophosphate to an aromatic substrate. The specific prenyltransferase involved in this compound biosynthesis would determine the position of the prenyl group attachment.
Although the specific enzymes responsible for these steps in Clausena species have yet to be isolated and characterized, their involvement is strongly suggested by the chemical structure of this compound and our understanding of analogous biosynthetic pathways in plants.
Genetic Studies Related to this compound Biosynthesis
Direct genetic studies focusing exclusively on this compound biosynthesis are limited. However, significant progress has been made in understanding the genetic basis of carbazole alkaloid production in Clausena species, which provides a foundation for identifying the genes involved in this compound formation.
A landmark study in this field is the sequencing of the genome of Clausena lansium (commonly known as wampee). nih.govku.dkresearchgate.net This genomic research was undertaken with the explicit goal of uncovering the genetic underpinnings of carbazole alkaloid biosynthesis. nih.govku.dkresearchgate.net The availability of the C. lansium genome, combined with multi-tissue transcriptomic analysis, has enabled researchers to identify candidate genes that may encode the enzymes responsible for the various steps in the carbazole alkaloid biosynthetic pathway. nih.govku.dkresearchgate.net
Transcriptome analyses of different tissues of C. lansium and other Clausena species have revealed differentially expressed genes that are likely involved in secondary metabolism. nih.govnih.govsciopen.com By correlating the expression profiles of these genes with the accumulation of carbazole alkaloids in different plant tissues, researchers can pinpoint candidate genes for further functional characterization. These candidate genes would include those predicted to encode for enzymes such as oxidoreductases and prenyltransferases, which are hypothesized to be involved in the later steps of this compound biosynthesis.
While the specific genes responsible for the synthesis of this compound have not yet been functionally verified, the genomic and transcriptomic data from Clausena lansium represent a critical resource for future research aimed at fully elucidating the genetic control of the biosynthesis of this and other related carbazole alkaloids.
The table below lists the classes of enzymes likely involved in this compound biosynthesis and the potential for identifying their corresponding genes through genomic and transcriptomic approaches.
| Enzyme Class | Putative Role in this compound Biosynthesis | Genetic Identification Approach |
| Oxidoreductases (e.g., Cytochrome P450s) | Oxidation of the C-3 methyl group to a formyl group. | Identification of candidate genes in the Clausena lansium genome and transcriptome with homology to known oxidoreductases involved in secondary metabolism. |
| Prenyltransferases | Attachment of the prenyl group to the carbazole core. | Mining of genomic and transcriptomic data for genes encoding prenyltransferases and analyzing their expression patterns in relation to carbazole alkaloid accumulation. |
Chemical Synthesis and Derivatization Strategies for Heptaphylline Analogues
Total Synthesis Approaches to Heptaphylline
The complete chemical synthesis of this compound has been achieved through several innovative methods, each offering unique advantages in terms of efficiency and regioselectivity. These strategies primarily focus on the construction of the key carbazole (B46965) framework.
Aryl Amination Reactions in Carbazole Core Construction
Aryl amination reactions, particularly those catalyzed by transition metals, are powerful tools for forming the crucial carbon-nitrogen bonds required for the carbazole skeleton. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in this field, enabling the synthesis of aryl amines from aryl halides and amines under relatively mild conditions. wikipedia.org This methodology's broad substrate scope and functional group tolerance have made it a valuable strategy in the synthesis of complex nitrogen-containing heterocyclic compounds like this compound. wikipedia.org Another notable method involves a copper-mediated aryl amination, which has been successfully applied to a one-pot double aryl amination for constructing highly substituted pyrroloindole skeletons, demonstrating its utility in synthesizing complex alkaloids. nih.gov These reactions provide a direct and efficient means to forge the tricyclic core of this compound.
Benzyne-Mediated Cyclization-Functionalization Sequences
A highly efficient and regioselective total synthesis of this compound has been developed utilizing a benzyne-mediated cyclization-functionalization cascade reaction. nih.govjst.go.jpnih.govacs.org This protocol involves the generation of a benzyne (B1209423) intermediate, which then undergoes a cyclization reaction through the addition of a magnesium amide. jst.go.jpnih.gov The resulting organomagnesium intermediate can be trapped in situ with various electrophiles, allowing for the introduction of desired functional groups in a single step. jst.go.jpnih.govacs.org
Ring-Closing Metathesis and Ring Rearrangement-Aromatization Strategies
A novel synthetic route to carbazole alkaloids, including this compound, has been established based on a sequence of ring-closing metathesis (RCM) and ring-rearrangement-aromatization (RRA). nih.govresearchgate.net This methodology begins with the addition of an allyl Grignard reagent to an isatin (B1672199) derivative, which, through a 1,2-allyl shift, provides a 2,2-diallyl 3-oxindole derivative. nih.gov This diallyl compound serves as a precursor for RCM, leading to the formation of a spirocyclopentene-3-oxindole derivative. nih.gov
This spirocyclic intermediate then undergoes a novel ring-rearrangement-aromatization reaction when treated with a Brønsted acid in hot toluene, yielding the carbazole framework. nih.govmdpi.com The efficiency of this synthetic sequence can be further enhanced by combining the RCM and RRA steps into a single, orthogonal tandem catalytic process. nih.gov This strategy has proven its utility in the straightforward synthesis of several carbazole alkaloids, including this compound. nih.gov
Semi-synthetic and Structural Modification Methodologies for this compound Derivatives
The inherent biological activity of this compound has prompted further research into the synthesis of its derivatives to explore structure-activity relationships and potentially enhance its therapeutic properties. tandfonline.com These efforts focus on the chemical modification of the natural product.
Functionalization of the Carbazole Nucleus at Key Positions (e.g., 3, 6, 9)
The carbazole nucleus of this compound is amenable to functionalization, particularly at the 3, 6, and 9 positions. nih.govresearchgate.netnih.gov Modifications at these sites are known to modulate the biological properties of carbazole-containing compounds. d-nb.info For instance, the introduction of electron-withdrawing groups at the 3 and 6 positions can enhance the hydrogen-bonding donor capacity of the NH group, which can be crucial for molecular recognition and binding affinity. d-nb.info
Synthesis of Oxime and Pyran Derivatives of this compound
To further diversify the chemical space around the this compound core, researchers have synthesized oxime and pyran derivatives. kku.ac.th The synthesis of an oxime derivative was achieved through the condensation of this compound with hydroxylamine (B1172632) in the presence of potassium hydroxide, resulting in a high yield. kku.ac.th
A pyran derivative of this compound was synthesized by reacting the parent compound with m-chloroperoxybenzoic acid (m-CPBA). kku.ac.th The proposed mechanism involves an initial epoxidation of the isolated double bond in the prenyl side chain, followed by an intramolecular nucleophilic attack from the oxygen at the C-2 position onto the epoxide ring at the C-3' position, leading to the formation of the pyran ring. kku.ac.th These derivatizations introduce new functional groups and heterocyclic rings, which can significantly alter the biological activity profile of the parent molecule.
Synthesis of Aminocarbazole Derivatives
The functionalization of the carbazole nucleus of this compound, particularly at the C3, C6, and N9 positions, is a key strategy for creating bioactive derivatives. nih.gov A significant route for derivatization is the synthesis of aminocarbazole derivatives. Twelve such aminocarbazole alkaloids have been semi-synthesized from naturally isolated this compound, 7-methoxythis compound (B1220677), and 7-methoxymukonal. nih.govnih.gov
The primary method employed for this transformation is a reductive amination protocol. nih.govnih.gov This process generally involves the reaction of the parent carbazole alkaloid with a primary or secondary amine in the presence of sodium triacetoxyborohydride (B8407120) (STAB) as a reducing agent. nih.gov When primary amines are used, the reaction proceeds through an imine intermediate to yield secondary amines. nih.gov Conversely, reactions with secondary amines form tertiary amine derivatives via an enamine intermediate. nih.gov This semi-synthetic approach allows for the introduction of various amino groups, leading to a library of new compounds for biological evaluation. nih.govnih.gov For instance, the semi-synthetic aminocarbazole identified as 1d (a derivative of this compound) has demonstrated interesting growth-inhibitory activity in tumor cells. nih.gov
Development of Novel this compound Analogues and Scaffolds
Research into the therapeutic potential of this compound has spurred the development of novel analogues and scaffolds to enhance its biological activity. researchgate.netkku.ac.th The carbazole nucleus serves as a versatile scaffold that can be readily functionalized to produce more potent or selective compounds. nih.gov
One approach involves the direct chemical modification of this compound. For example, new pyran and oxime derivatives have been synthesized from this compound. kku.ac.th The reaction of this compound with m-chloroperoxybenzoic acid (m-CPBA) yields a pyran derivative, while reaction with hydroxylamine produces an oxime derivative. kku.ac.th Both of these new derivatives exhibited stronger cytotoxic activity against the NCI-H187 small cell lung cancer line than the parent this compound. kku.ac.th
Another strategy involves creating hybrid molecules by combining the this compound scaffold with other biologically active moieties. Researchers have synthesized novel analogues by preparing intermediate imines from this compound or 7-methoxythis compound and then reacting them with 9-chlorotacrine. rsc.org This creates hybrid compounds that link the carbazole structure of this compound with the pharmacophore of tacrine, a known cholinesterase inhibitor. rsc.orgtandfonline.com
Furthermore, novel pyrano[3,2-c]carbazole derivatives have been synthesized through a one-pot, three-component reaction involving 4-hydroxycarbazoles, aromatic aldehydes, and malononitrile–ethyl cyanoacetate. rsc.org This method allows for the construction of more complex, fused-ring systems built upon the fundamental carbazole framework.
The following table summarizes some of the novel analogues developed from this compound and related carbazoles.
| Parent Compound | Synthetic Modification/Reaction | Resulting Analogue/Scaffold | Key Finding |
| This compound | Reaction with m-CPBA | Pyran derivative (6) | Showed stronger cytotoxicity than this compound. kku.ac.th |
| This compound | Reaction with hydroxylamine | Oxime derivative (7) | Exhibited strong cytotoxicity, more potent than this compound. kku.ac.th |
| This compound / 7-Methoxythis compound | Reductive amination with various amines | Aminocarbazole derivatives | Created a library of semi-synthetic compounds for evaluation. nih.govnih.gov |
| This compound / 7-Methoxythis compound | Reaction with diamines, then 9-chlorotacrine | Tacrine-heptaphylline hybrids | Developed novel multifunctional agents. rsc.org |
| 4-Hydroxycarbazoles | One-pot reaction with aldehydes & malononitrile | Pyrano[3,2-c]carbazole derivatives | Produced complex fused-ring systems with antiproliferative activity. rsc.org |
Stereoselective and Asymmetric Synthesis Strategies for Enantiomeric Purity
Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemical synthesis focused on producing a specific enantiomer of a chiral molecule. wikipedia.orgchiralpedia.com This is particularly important in pharmacology, as different enantiomers of a drug can have vastly different biological activities. As a naturally occurring chiral molecule, this compound's biological effects are specific to its stereochemistry. Therefore, achieving enantiomeric purity is a paramount goal in its total synthesis.
A chemical reaction that forms one or more new elements of chirality in a molecule and produces stereoisomeric products in unequal amounts is defined as an enantioselective synthesis. wikipedia.org This is achieved by using a chiral influence—such as a catalyst, auxiliary, or reagent—to lower the activation energy for the formation of one enantiomer over the other. wikipedia.org
Several strategies are available to achieve enantiomeric purity in the synthesis of complex molecules like this compound:
Chiral Catalysts : The use of chiral catalysts is a powerful method for inducing asymmetry. For carbazole synthesis, potential strategies include screening chiral catalysts like BINOL-derived ligands under various conditions and monitoring the enantiomeric excess (ee) using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry. Metal-catalyzed asymmetric hydrogenation, pioneered by Knowles and Noyori, utilizes chiral phosphine (B1218219) ligands to achieve high enantioselectivity. wikipedia.org
Chiral Auxiliaries : This approach involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. ub.edu The auxiliary guides the stereochemical outcome of subsequent reactions. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. ub.edu While effective, this method requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. ub.edu
Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. scribd.com The inherent chirality of the starting material is preserved and transferred through the synthetic sequence to the final target molecule. scribd.com
In the context of this compound, total synthesis routes often involve steps like Suzuki–Miyaura coupling and benzyne-mediated cyclization. Integrating stereoselective techniques into these steps is essential to control the final product's absolute stereochemistry, ensuring the synthesis yields the biologically active enantiomer rather than a racemic mixture.
Pharmacological Investigations in Preclinical in Vitro and in Vivo Models
In Vitro Cellular Investigations of Heptaphylline Bioactivity
This compound, a carbazole (B46965) alkaloid, has demonstrated notable bioactivity in various in vitro preclinical models. tandfonline.comresearchgate.net Scientific investigations have focused on its effects on cancer cells, revealing its potential to inhibit proliferation and induce programmed cell death through multiple molecular pathways.
This compound exhibits significant anti-proliferative effects by inhibiting the growth of various human cancer cell lines. tandfonline.comresearchgate.net Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that this compound effectively suppresses the proliferation of human colon adenocarcinoma (HT-29), pancreatic cancer (PANC1), and bladder cancer (RT4) cells. tandfonline.comwaocp.orgresearchgate.net For instance, in HT-29 cells, this compound demonstrated a dose- and time-dependent inhibition of cell growth, with IC50 values of 60.67 µM at 24 hours and 46.72 µM at 48 hours. waocp.org In human pancreatic cancer cell lines, this compound also showed potent anti-proliferative activity, with the lowest IC50 value of 12 µM observed against PANC1 cells. tandfonline.comresearchgate.net Notably, the cytotoxic effects were found to be significantly higher against cancer cells compared to normal cell lines. tandfonline.comresearchgate.net The IC50 value against normal human pancreatic ductal cells (H6c7) was approximately eight times higher than that for PANC1 cells. tandfonline.comresearchgate.net Similarly, against the RT4 bladder cancer cell line, an IC50 of 25 µM was reported, whereas the IC50 for normal Hs172.T cells was significantly higher at 95 µM. researchgate.net
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Time Point | Source |
|---|---|---|---|---|
| HT-29 | Human Colon Adenocarcinoma | 60.67 µM | 24h | waocp.org |
| HT-29 | Human Colon Adenocarcinoma | 46.72 µM | 48h | waocp.org |
| PANC1 | Human Pancreatic Cancer | 12 µM | Not Specified | tandfonline.comresearchgate.net |
| RT4 | Human Bladder Cancer | 25 µM | Not Specified | researchgate.net |
This compound exerts its anti-proliferative effects primarily through the induction of apoptosis, or programmed cell death. tandfonline.comkoreascience.kr This process is orchestrated by a complex network of signaling pathways that converge on the activation of key executioner molecules.
A hallmark of apoptosis is the activation of a cascade of cysteine-dependent aspartate-directed proteases known as caspases. nih.gov this compound treatment has been shown to significantly induce the cleavage, and therefore activation, of caspase-3 in cancer cells. waocp.orgresearchgate.net In human colon adenocarcinoma HT-29 cells, this compound markedly induced the cleavage of caspase-3 in a concentration-dependent manner. waocp.org
The activation of caspase-3 leads to the cleavage of several cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govfrontiersin.org Cleavage of PARP-1 by caspase-3 is a critical event in the execution phase of apoptosis. nih.gov Studies confirm that this compound treatment leads to the robust cleavage of PARP-1 in both HT-29 and PANC1 pancreatic cancer cells, further substantiating its role as an apoptosis-inducing agent. tandfonline.comresearchgate.netwaocp.orgresearchgate.net
The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.govresearchgate.net this compound has been found to modulate the expression of these proteins to favor cell death.
In HT-29 cells, this compound treatment resulted in the activation of the pro-apoptotic BH3 interacting-domain death agonist (Bid) and Bcl-2 homologous antagonist/killer (Bak). waocp.orgresearchgate.net Bid is a pro-apoptotic protein that, when activated, can trigger the mitochondrial pathway of apoptosis. nih.gov
Concurrently, this compound suppresses the expression of several key anti-apoptotic proteins. waocp.orgresearchgate.net Research in HT-29 cells demonstrated a reduction in the levels of B-cell lymphoma-extra large (Bcl-xL), X-linked inhibitor of apoptosis protein (XIAP), and Survivin. waocp.orgresearchgate.net Similarly, in PANC1 cells, this compound treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.comresearchgate.net XIAP and Survivin are members of the inhibitor of apoptosis protein (IAP) family, which function by directly binding to and inhibiting caspases. d-nb.infohtct.com.br By downregulating these inhibitors, this compound facilitates the activation of the caspase cascade and promotes apoptosis. waocp.orgresearchgate.net
Table 2: Modulation of Apoptotic Proteins by this compound
| Protein | Function | Effect of this compound | Cell Line | Source |
|---|---|---|---|---|
| Bid | Pro-apoptotic | Activation | HT-29 | waocp.orgresearchgate.net |
| Bak | Pro-apoptotic | Activation | HT-29 | waocp.orgresearchgate.net |
| Bax | Pro-apoptotic | Increase | PANC1 | tandfonline.comresearchgate.net |
| Bcl-xL | Anti-apoptotic | Suppression | HT-29 | waocp.orgresearchgate.net |
| Bcl-2 | Anti-apoptotic | Decrease | PANC1 | tandfonline.comresearchgate.net |
| XIAP | Anti-apoptotic | Suppression | HT-29 | waocp.orgresearchgate.net |
| Survivin | Anti-apoptotic | Suppression | HT-29 | waocp.orgresearchgate.net |
The mitochondrial, or intrinsic, pathway of apoptosis is a major mechanism for cell death induction. mdpi.com this compound-induced apoptosis appears to be mediated through this pathway. tandfonline.comresearchgate.net A critical step in this process is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com
The activation of Bid by this compound is a key link to the mitochondrial pathway. waocp.orgresearchgate.net Cytosolic Bid is cleaved to form a truncated version, tBid, which then translocates to the mitochondria. waocp.org At the mitochondria, tBid can directly activate Bax or Bak, leading to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c. waocp.orgmdpi.com The discharge of cytochrome c from the mitochondria has been observed in pancreatic cancer cells following treatment with this compound. tandfonline.comresearchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death. tandfonline.commdpi.com
In addition to inducing apoptosis, certain bioactive compounds can exert anti-proliferative effects by interfering with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proceeding through division and can ultimately trigger apoptosis. oncotarget.com Research suggests that this compound can modulate the cell cycle, with evidence pointing towards an arrest at the G2/M phase. researchgate.net The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. oncotarget.comnih.gov Arrest at this stage allows time for DNA repair, but if the damage is too severe, it can lead to the initiation of apoptosis. oncotarget.commdpi.com The detailed molecular mechanisms by which this compound induces this G2/M arrest, such as its effects on key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), are an area of ongoing investigation.
Inhibition of Cell Migration and Invasion Mechanisms
This compound has demonstrated notable inhibitory effects on the migration and invasion of cancer cells in laboratory settings. In studies involving human pancreatic cancer cell lines, this compound was shown to inhibit both cell migration and invasion in a manner dependent on its concentration. researchgate.netscispace.com Specifically, when tested on PANC-1 pancreatic cancer cells, treatment with 18 µM of this compound resulted in a reduction of cell migration by over 70%. scispace.com The invasive potential of these cells was also significantly curtailed, showing only 20% invasiveness at the same concentration. scispace.com Similar inhibitory effects on cell migration have been observed in studies using RT4 human bladder cancer cells. mdpi.com These findings from transwell assays and wound healing assays suggest that this compound interferes with the cellular machinery responsible for cancer cell motility and tissue penetration, which are critical processes in metastasis. scispace.commdpi.comresearchgate.net
Elucidation of Epithelial-Mesenchymal Transition (EMT) Inhibition
The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal, fibroblast-like properties, leading to enhanced motility and invasiveness. frontiersin.orgspringermedizin.denih.gov This process is a crucial event in the progression of cancer metastasis. frontiersin.orgijpras.com Research indicates that this compound can inhibit the EMT process in cancer cells. researchgate.netscispace.comnih.gov In studies on PANC-1 pancreatic cancer cells, treatment with this compound led to the inhibition of EMT. researchgate.netscispace.com This effect is considered a potential reason for the observed decrease in cancer cell migration and invasion, as suggested by the analysis of EMT-related molecular marker proteins through western blotting. scispace.com
Autophagy Induction and Associated Molecular Markers (LC3B-II, Beclin-1)
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery; it can play complex, context-dependent roles in cancer, sometimes promoting survival and at other times contributing to cell death. mdpi.com this compound has been identified as an inducer of autophagy in cancer cells. researchgate.netscispace.com Investigations using PANC-1 pancreatic cancer cells revealed that this compound treatment prompts autophagy. researchgate.netscispace.com This induction is confirmed by the increased expression of key autophagy-associated molecular markers. scispace.com
The expression levels of Beclin-1 and the ratio of LC3B-II to LC3B-I are standard indicators used to monitor autophagic activity. embopress.orgnih.gov Studies have shown that this compound treatment leads to a dose-dependent increase in the expression of Beclin-1 and LC3B-II in PANC-1 cells, confirming its role in initiating an autophagic response. researchgate.netscispace.com
Table 1: Effect of this compound on Autophagy Markers in PANC-1 Cells
| Molecular Marker | Observed Effect with this compound Treatment | Citation |
| Beclin-1 | Increased expression | researchgate.netscispace.com |
| LC3B-II | Increased expression | researchgate.netscispace.com |
Perturbation of Cellular Signaling Pathways (e.g., Akt/NF-κB (p65) pathway)
The Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is common in many cancers. This compound has been shown to perturb this pathway, contributing to its anticancer effects. In studies on human colon adenocarcinoma (HT-29) cells, this compound was found to inhibit the activation of NF-κB/p65 (rel). This inhibition is achieved by suppressing the activation of Akt and IKKα, which are upstream regulators of the p65 subunit of NF-κB. By interfering with this pathway, this compound can modulate the expression of proteins that regulate apoptosis. For instance, it was observed to suppress inhibitors of apoptosis such as X-linked inhibitor-of-apoptosis protein (XIAP), Bcl-xL, and survivin, while activating pro-apoptotic proteins like BH3 interacting-domain death agonist (Bid) and Bak.
Broader Biological Activities in Cellular Models (e.g., Antiplasmodial, Antibacterial)
Beyond its anticancer properties, this compound has been evaluated for other biological activities in various cellular models, notably for its antiplasmodial and antibacterial effects.
Antiplasmodial Activity: this compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, it exhibited an IC50 value of 3.2 µg/ml against the multidrug-resistant K1 strain of the parasite. Further research has detailed its stage-specific activity against the parasite's life cycle within red blood cells. These ex vivo studies showed that this compound has trophozoitocidal, schizonticidal, and gametocytocidal effects, suggesting it could be a potential agent for malaria treatment.
Antibacterial Activity: Investigations into the antibacterial properties of this compound derivatives have shown promising results. A derivative of this compound, when tested at a concentration of 20 µg/mL, exhibited antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. The zones of inhibition were measured at 14 mm and 13 mm, respectively, which were comparable to the positive control antibiotic, ciprofloxacin.
Table 2: Broader Biological Activities of this compound in In Vitro Models
| Activity | Organism/Cell Line | Finding | Citation |
| Antiplasmodial | Plasmodium falciparum (K1 strain) | IC50 of 3.2 µg/ml | |
| Plasmodium falciparum | Trophozoitocidal IC50: 1.57 µM | ||
| Plasmodium falciparum | Schizonticidal IC50: 8.97 µM | ||
| Plasmodium falciparum | Gametocytocidal IC50: 26.92 µM | ||
| Antibacterial | Staphylococcus aureus | 14 mm zone of inhibition (at 20 µg/mL) | |
| Bacillus subtilis | 13 mm zone of inhibition (at 20 µg/mL) |
Preclinical In Vivo Animal Model Studies
The evaluation of a compound's efficacy in living organisms is a critical step in preclinical research, providing insights that cellular studies cannot. Such studies help to assess the therapeutic potential of a compound in a complex physiological system.
Efficacy Assessments in Established Disease Models
Preclinical in vivo studies on this compound have been conducted, particularly to assess its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, this compound demonstrated significant anti-inflammatory activity when administered orally. researchgate.net However, its effect was not as potent as the positive control, indomethacin, at the tested dose. researchgate.net
Anti-malarial Efficacy in Plasmodium falciparum Animal Models
Research into the anti-malarial properties of this compound has demonstrated its activity against various stages of the malaria parasite. nih.govresearchgate.netnih.gov While direct in vivo studies using Plasmodium falciparum in animal models are not extensively detailed in the available literature, ex vivo studies using clinical isolates of human P. falciparum provide significant insights into its efficacy.
This compound has shown potent activity against the trophozoite, schizont, and gametocyte stages of the parasite, which are responsible for the clinical symptoms and transmission of malaria. nih.govresearchgate.net In one study, this compound exhibited more pronounced schizonticidal and gametocytocidal properties compared to the furanocoumarin, imperatorin, suggesting it may be a more effective agent for treatment. nih.govnih.govresearchgate.net The trophozoitocidal and schizonticidal activities of this compound were notably more significant than its effect on gametocytes. nih.govresearchgate.net Earlier research also confirmed this compound's antiplasmodial activity against a multi-drug resistant K1 strain of P. falciparum. nih.gov
The compound's mechanism of action appears to be intrinsic, with the ability to cross red blood cell membranes to act on the parasite within, without causing significant damage to the host cells. nih.gov In cytotoxicity assays against human red blood cells, this compound showed weak toxicity, indicating a favorable selectivity index for the parasite over host cells. nih.govnih.gov
While in vivo studies often utilize rodent malaria parasites like Plasmodium berghei due to ethical and practical considerations, the data from ex vivo human parasite studies are crucial for inferring potential efficacy. plos.orgrsc.orgscielo.org.mx For instance, studies on other compounds use P. berghei in mice to evaluate the reduction in parasite load in the blood. rsc.orgscielo.org.mx The evaluation of this compound in such in vivo models would be a critical next step to confirm its therapeutic potential.
| Compound | Parasite Stage | IC50 (µM) | Reference Compound (Artesunate) IC50 (µM) |
|---|---|---|---|
| This compound | Trophozoites | 26.92 | 0.0070 |
| This compound | Schizonts | 1.57 | 0.00024 |
| This compound | Gametocytes | 2.23 | 0.0031 |
Evaluation in Specific Cancer Xenograft Models
The application of xenograft models, where human cancer cells are transplanted into immunodeficient animals, is a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of new therapeutic agents. altogenlabs.comherabiolabs.com These models can involve implanting cancer cell lines (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) either subcutaneously or orthotopically into the relevant organ. altogenlabs.comdovepress.comoatext.com
While direct studies of this compound in xenograft models are not prominently reported in the reviewed literature, research on its derivatives provides evidence of potential anti-cancer efficacy in vivo. A synthesized carbazole-piperazine hybrid molecule derived from the this compound scaffold, named ECPU-0001, was evaluated in a lung adenocarcinoma xenograft model using A549 cells. semanticscholar.org Administration of ECPU-0001 significantly inhibited tumor progression, volume, and burden in the treated animals. semanticscholar.orgdntb.gov.ua
Furthermore, a related natural compound, 7-methoxythis compound (B1220677), has been shown to inhibit metastasis of 4T1-Luc cells in vivo. nih.gov The success of these related compounds in preclinical xenograft models underscores the potential of the this compound chemical backbone as a scaffold for developing new anti-cancer agents. The choice of model, such as using rats which may have a more human-like metabolic profile for certain compounds, can be critical for the translational relevance of these studies. herabiolabs.com PDX models, in particular, are valued for their ability to retain the characteristics of the original patient tumor, offering a platform for personalized medicine development. medsci.orgnih.govfrontiersin.org
| Compound | Cancer Model | Xenograft Type | Key Finding |
|---|---|---|---|
| ECPU-0001 (this compound derivative) | Lung Adenocarcinoma (A549 cells) | CDX | Significantly inhibited tumor progression, volume, and burden. semanticscholar.orgdntb.gov.ua |
| 7-Methoxythis compound | Breast Cancer (4T1-Luc cells) | CDX | Inhibited metastasis in vivo. nih.gov |
Target Engagement Quantification in Animal Systems
Confirming that a drug candidate binds to its intended molecular target within a living organism is a critical step in drug development. pelagobio.com This process, known as target engagement quantification, provides direct evidence of the drug's mechanism of action and helps to correlate target occupancy with pharmacological effect. rsc.org Failure to demonstrate target engagement can lead to the advancement of compounds that are ineffective in later clinical trials. pelagobio.com
Several advanced techniques are available to measure target engagement in vivo. rsc.org The Cellular Thermal Shift Assay (CETSA®) is a method that assesses the thermal stabilization of a target protein upon ligand binding in tissues sampled from preclinical animal models. pelagobio.com This allows for a direct and accurate measurement of a drug's interaction with its target at the site of action. pelagobio.com Another powerful method is Activity-Based Protein Profiling (ABPP), which uses chemical probes to directly quantify the activity of specific enzymes in complex biological samples, thereby measuring the inhibitory effect of a compound. nih.gov
For this compound and its derivatives, direct in vivo target engagement studies are emerging. For the this compound-derived BCL-2 inhibitor, ECPU-0001, CETSA was used to confirm its interaction with the BCL-2 protein in a cellular context. semanticscholar.org This analysis demonstrated that ECPU-0001 effectively stabilized the BCL-2 protein in a concentration-dependent manner, providing strong evidence of target engagement. semanticscholar.org While this was performed on cell lysates rather than a full in vivo animal study, it represents a crucial validation of the compound's interaction with its intended target. semanticscholar.org Applying these methodologies in animal models would be essential to further validate the therapeutic potential of this compound-based compounds by linking target binding to efficacy. rsc.org
Methodological Considerations and Ethical Guidelines for Preclinical In Vivo Research
Preclinical in vivo research is governed by rigorous methodological and ethical standards to ensure the generation of reliable, reproducible data and the humane treatment of animals. mdpi.comnih.gov All research must be conducted to answer a significant scientific question where the answer is not already known. nih.gov
A cornerstone of ethical animal research is the "3Rs" principle: Replacement (using non-animal methods whenever possible), Reduction (using the minimum number of animals necessary to obtain scientifically valid results), and Refinement (modifying procedures to minimize animal pain, suffering, and distress). mdpi.commodernvivo.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines, often requiring studies to be conducted under Good Laboratory Practice (GLP) standards, which ensures the quality and integrity of the data. modernvivo.comnamsa.com
Key methodological considerations in designing in vivo studies include:
Study Design: A detailed, pre-established protocol is essential. nih.govnamsa.com This includes defining clear hypotheses, primary and secondary outcome measures, and a statistical analysis plan before the experiment begins. nih.gov To minimize bias, studies should incorporate randomization in group allocation and blinding of investigators to the treatments. modernvivo.com
Animal Model Selection: The chosen animal model should be scientifically justified and appropriately mimic the human condition being studied. namsa.com The limitations of the model must be acknowledged.
Sample Size: The number of animals used must be justified statistically to ensure the study is sufficiently powered to detect a meaningful effect without being unnecessarily large. namsa.com
Reporting and Transparency: Full transparency in reporting study methods and findings is crucial for reproducibility. modernvivo.com Guidelines such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) have been developed to improve the reporting quality of animal studies. nih.gov
Ethical oversight is provided by Institutional Animal Care and Use Committees (IACUC) or equivalent bodies, which review and approve all research protocols to ensure they meet ethical and legal standards for animal welfare. modernvivo.com Adherence to these principles is not only an ethical imperative but also fundamental to the scientific validity and translational potential of preclinical research. nih.govnih.gov
Structure Activity Relationship Sar Studies and Computational Analysis
Elucidation of Key Structural Motifs for Biological Activity
SAR studies are fundamental to pinpointing the molecular fragments, or motifs, responsible for a compound's biological effects. wikipedia.org For Heptaphylline, research has demonstrated that both the core carbazole (B46965) scaffold and its peripheral substituents are critical for its cytotoxic properties.
The tricyclic carbazole ring system is a well-established pharmacophore in the development of anticancer agents. researchgate.net Numerous natural and synthetic carbazoles, including this compound, have demonstrated significant antineoplastic activity. researchgate.net However, modifications to the side chain attached to this core structure have been shown to be particularly important for modulating potency. researchgate.net
For instance, the synthesis and cytotoxic evaluation of derivatives of this compound against various cancer cell lines have provided significant insights. The transformation of this compound into pyran and oxime derivatives has been shown to dramatically increase its cytotoxicity. One study found that while this compound itself exhibited strong cytotoxicity against the NCI-H187 small cell lung cancer cell line with an IC₅₀ value of 0.76 µg/ml, its synthesized pyran and oxime derivatives were significantly more potent. kku.ac.th The oxime derivative, in particular, showed an IC₅₀ value of 0.0060 µg/ml, and the pyran derivative was even more potent at 0.0001 µg/ml, highlighting the critical role of the side chain's chemical nature. kku.ac.th
| Compound | Modification from this compound | Cytotoxicity (IC₅₀) against NCI-H187 cells |
| This compound | Parent Compound | 0.76 µg/ml |
| Pyran Derivative (6) | Oxidation with m-CPBA | 0.0001 µg/ml |
| Oxime Derivative (7) | Reaction with hydroxylamine (B1172632) | 0.0060 µg/ml |
Data sourced from PMP10. kku.ac.th
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of traditional SAR analysis, establishing mathematical relationships between the chemical structure and biological activity. wikipedia.org This computational technique uses statistical methods to correlate physicochemical properties of a series of compounds with their biological effects.
While specific, published QSAR models exclusively for this compound are not widespread, the principles of QSAR are highly applicable. For related classes of compounds, such as other heterocyclic systems and enzyme inhibitors, QSAR has been instrumental. nih.govdergipark.org.trresearchgate.net For example, a 3D-QSAR study on a series of HEPT analogues, which are inhibitors of HIV-1 reverse transcriptase, demonstrated that descriptors related to conformational changes were a crucial factor in their inhibitory activity. nih.gov
A hypothetical QSAR study on this compound analogues would involve:
Synthesizing a library of derivatives with varied substituents.
Measuring their biological activity (e.g., IC₅₀ values).
Calculating various molecular descriptors for each analogue (e.g., lipophilicity (logP), electronic properties, steric parameters).
Developing a mathematical equation that links these descriptors to the observed activity.
Such a model would enable the prediction of the potency of novel, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.
Computational Approaches in SAR Analysis
Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a drug molecule and its biological target. These in silico techniques provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.
Molecular docking is a computational tool used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. itmedicalteam.pldovepress.com This allows researchers to visualize the binding interactions and understand the basis of the molecule's activity.
A study investigating potential anti-Alzheimer's agents performed molecular docking of this compound with the enzyme Torpedo californica acetylcholinesterase (TcAChE). acgpubs.org The results showed that this compound formed stable binding interactions with the enzyme. acgpubs.org The key interactions identified included:
π-π stacking: Interactions between the aromatic carbazole ring of this compound and aromatic amino acid residues in the enzyme's active site. acgpubs.org
Hydrogen bonds: Formation of hydrogen bonds that help to anchor the ligand in the binding pocket. acgpubs.org
Hydrophobic interactions: Favorable interactions between nonpolar regions of the ligand and the protein. acgpubs.org
The docking study also revealed that this compound interacts with the peripheral anionic site (PAS) of the TcAChE enzyme, a mode of interaction shared by standard anti-Alzheimer's drugs. acgpubs.org
| Ligand | Target Enzyme | Key Interactions | Binding Site Interaction |
| This compound | Torpedo californica acetylcholinesterase (TcAChE) | π-π interactions, Hydrogen bonds, Hydrophobic interactions | Peripheral Anionic Site (PAS) |
Data sourced from ACG Publications. acgpubs.org
Such simulations are invaluable for understanding how this compound functions at a molecular level and for designing analogues with improved binding affinity.
In silico tools can predict a compound's pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—before it is even synthesized. biorxiv.org These predictions help to identify candidates with favorable drug-like properties early in the discovery process.
This compound has been subjected to such analyses. ADME predictions revealed that this compound meets the criteria of Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. acgpubs.org Furthermore, it was predicted to have high absorption in the central nervous system (CNS). acgpubs.org
More detailed pharmacokinetic studies in rats have been complemented by in silico predictions. researchgate.net These studies provided specific values for key parameters, confirming the compound's potential for good oral bioavailability. researchgate.net
| Compound | Predicted Property | Value/Observation |
| This compound | Lipinski's Rule of Five | Compliant |
| This compound | CNS Absorption | High |
| This compound | Oral Availability (rat) | 37.81% |
| This compound | Elimination Half-Life (rat) | 6–8 h |
Data sourced from ACG Publications and ResearchGate. acgpubs.orgresearchgate.net
These predictive tools allow for the early deselection of compounds likely to fail due to poor pharmacokinetics, saving significant time and resources. biorxiv.org
Rational Design Principles for Enhanced this compound Analogues
Rational drug design combines the knowledge gained from SAR, QSAR, and computational studies to create novel compounds with improved properties in a targeted, non-random way. nih.govwho.int The ultimate goal is to design analogues with enhanced potency, greater selectivity, and better pharmacokinetic profiles.
The principles for designing enhanced this compound analogues can be summarized as follows:
Leverage SAR Insights: As SAR studies have shown the side chain is crucial for potency, rational design efforts should focus on synthesizing new analogues with diverse chemical functionalities at this position. researchgate.netkku.ac.th The success of oxime and pyran derivatives provides a clear starting point for further exploration. kku.ac.th
Utilize Docking Results: Molecular docking simulations reveal the specific interactions between this compound and its target. acgpubs.org New analogues can be designed to optimize these interactions. For instance, if a hydrogen bond is identified as important, analogues can be designed to be better hydrogen bond donors or acceptors to strengthen this interaction.
Incorporate QSAR Predictions: Once a QSAR model is established, it can be used to predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of those with the highest predicted potency.
Optimize ADME Properties: In silico ADME predictions can guide the modification of this compound's structure to improve its drug-like properties, such as increasing oral bioavailability or reducing metabolic clearance, without sacrificing its biological activity. researchgate.net
By integrating these approaches, researchers can move beyond serendipitous discovery and toward the deliberate, rational design of this compound analogues with superior therapeutic potential. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Chromatographic Techniques for Heptaphylline Analysis
Chromatographic methods are essential for separating this compound from other co-occurring phytochemicals, which is a critical step for accurate quantification and isolation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbazole (B46965) alkaloids like this compound. researchgate.net The development of a robust HPLC method is a systematic process aimed at achieving optimal separation, sensitivity, and reproducibility. preprints.org This process involves selecting appropriate stationary and mobile phases, optimizing the flow rate, and choosing a suitable detection wavelength. researchgate.netpreprints.org
Method development for this compound typically involves a reversed-phase approach, utilizing a C18 column. najah.edu The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient or isocratic elution profile optimized to achieve good resolution between this compound and other related alkaloids. najah.edu
Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. najah.edulabmanager.com Validation confirms parameters such as accuracy, precision, linearity, range, specificity, and robustness. researchgate.net Linearity, for instance, is confirmed by demonstrating that the detector response is directly proportional to the concentration of this compound over a specified range, typically yielding a high correlation coefficient (R² ≥ 0.999). labmanager.com Robustness is tested by making small, deliberate variations in method parameters (e.g., ±10% flow rate change) to ensure the method remains reliable under slightly different conditions. labmanager.com
Interactive Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water Gradient | Organic solvent and aqueous phase to elute compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |
| Detection | UV-Vis Detector at ~230-240 nm | Wavelength at which this compound exhibits strong absorbance for quantification. |
| Column Temp. | 25-30 °C | Maintained constant to ensure reproducible retention times. |
| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system for analysis. |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. This technique is particularly valuable for analyzing complex natural product extracts.
In research on Clausena lansium fruit, UPLC coupled with electrospray ionization (UPLC-ESI) mass spectrometry was employed to analyze the metabolic profile. plazi.orggbif.org This powerful combination allowed for the identification of numerous compounds, including the carbazole alkaloid this compound, which was detected as a protonated ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 252.14. plazi.org The high efficiency of UPLC provides superior separation of isomeric and closely related compounds, which is critical in the phytochemical analysis of Clausena species. plazi.orgdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is primarily used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. getenviropass.com In the context of this compound, while the compound itself has low volatility, GC-MS can be used to identify other, more volatile components in a plant extract or to analyze derivatized forms of the alkaloid.
The process involves injecting a sample into the GC, where it is vaporized and separated as it travels through a capillary column. thermofisher.com Compounds elute from the column at different times based on their boiling points and interactions with the stationary phase. getenviropass.com Upon exiting the column, they enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint for identification. getenviropass.com Research involving the bio-guided isolation of constituents from plant extracts has utilized GC-MS to identify various phytochemicals, including alkaloids related to this compound. mdpi.comnrct.go.th
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules like this compound. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov
In the structural analysis of this compound, ¹H-NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For instance, the ¹H-NMR spectrum of a this compound derivative showed a characteristic aldehydic proton signal at δ 10.35 ppm and aromatic protons with distinct coupling patterns. kku.ac.th
¹³C-NMR spectroscopy provides information on the different types of carbon atoms in the molecule. kku.ac.th Combining data from both ¹H and ¹³C-NMR, along with two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allows researchers to piece together the complete molecular structure and assign every proton and carbon signal to a specific atom in the this compound molecule. embl-hamburg.de
Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound-Related Structure
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Formyl (CHO) | 10.35 (s) | 190.0 |
| C-2 | - | 154.0 |
| C-4 | 8.35 (s) | - |
| C-5 | 7.92 (d, J = 7.8 Hz) | - |
| C-8 | 7.39 (d, J = 8.0 Hz) | - |
| C-1a | - | 144.0 |
| C-8a | - | 140.0 |
| C-1' | 3.15 (dd), 2.79 (dd) | - |
| C-2' | 3.93 (br t) | 68.0 |
| C-3' | - | 78.0 |
| Data derived from a derivative of this compound. kku.ac.th J = coupling constant in Hertz (Hz), s = singlet, d = doublet, dd = doublet of doublets, br t = broad triplet. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. thermofisher.comeuropa.eu Unlike standard mass spectrometry, which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. msu.eduspectroscopyonline.com
This high degree of mass accuracy is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). thermofisher.com For example, in the characterization of a pyran derivative of this compound, an HRMS experiment demonstrated an [M+Na]⁺ ion at m/z 318.1106. kku.ac.th This experimentally measured accurate mass can be compared to the theoretical exact mass calculated for a proposed chemical formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned elemental composition, thus confirming the molecular formula of the compound. waters.com This technique is indispensable for verifying the identity of known compounds like this compound in a sample and for confirming the structure of newly synthesized derivatives. kku.ac.thspectroscopyonline.com
Mass Spectrometry Applications in Complex Mixture Analysis and Bioanalysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound and for quantifying its presence in complex mixtures. nih.gov It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z). shimadzu.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules like this compound in complex biological matrices such as plasma or serum. dntb.gov.uauva.eslcms.cz The technique couples the separation power of liquid chromatography (LC) with the analytical precision of tandem mass spectrometry (MS/MS). creative-proteomics.com
In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where this compound is separated from other matrix components based on its physicochemical properties. The separated analyte then enters the mass spectrometer. The first stage of mass analysis (MS1) isolates the precursor ion, which for this compound corresponds to its protonated molecule [M+H]⁺. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2).
For quantitative analysis, a method known as Multiple Reaction Monitoring (MRM) is commonly employed. creative-proteomics.comnih.gov MRM provides exceptional specificity by monitoring a specific transition from a precursor ion to a particular product ion. lcms.cz This high selectivity minimizes background noise and allows for accurate quantification even at very low concentrations. creative-proteomics.com Studies have successfully utilized LC-MS combined with other MS techniques for the quantitative analysis of this compound, demonstrating its utility in pharmacokinetic and metabolic studies. researchgate.net
Table 2: LC-MS/MS Parameters for this compound Quantification
| Parameter | Description | Typical Value/Setting |
| Chromatography | Liquid Chromatography | Reverse Phase C18 Column |
| Ionization Mode | Electrospray Ionization (ESI) | Positive |
| Precursor Ion (Q1) | Mass of the protonated this compound molecule | m/z corresponding to [C₁₈H₁₇NO + H]⁺ |
| Product Ion (Q3) | Specific fragment ion generated from the precursor | Instrument and condition dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Monitors the specific precursor -> product transition |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample at trace and ultra-trace levels, typically in the parts-per-trillion (ppt) range. shimadzu.comwikipedia.org The method uses an inductively coupled plasma (typically argon plasma heated to 6,000-10,000 K) to atomize the sample and create atomic ions. analytik-jena.comohsu.edu These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of individual elements. ohsu.edu
The application of ICP-MS in the context of this compound analysis is not for the direct elemental characterization of the organic molecule itself, as this compound is composed of carbon, hydrogen, nitrogen, and oxygen, elements not typically measured by ICP-MS. Instead, ICP-MS is used for inorganic elemental analysis. analytik-jena.com It would be employed to detect and quantify trace metal impurities or contaminants within a bulk sample of this compound or in the biological or environmental matrix from which this compound is being analyzed. wikipedia.orgthermofisher.com This is crucial in pharmaceutical analysis to ensure that levels of potentially toxic heavy metals (e.g., lead, mercury, cadmium) are below regulatory limits.
Emerging Analytical Technologies for Mechanistic and Bioactivity Studies
Fourier Transform Infrared (FTIR) spectroscopy represents a significant advancement over traditional dispersive IR spectroscopy. wikipedia.org An FTIR spectrometer collects all frequencies of the IR spectrum simultaneously, using an interferometer and a mathematical process called a Fourier transform to convert the raw data into a spectrum. wikipedia.org This approach provides higher resolution, greater sensitivity (signal-to-noise ratio), and much faster data acquisition compared to dispersive instruments. wikipedia.orgnih.gov
For this compound, FTIR analysis provides a high-quality vibrational spectrum for robust functional group identification and structural confirmation, similar to conventional IR but with superior detail. researchgate.net The enhanced precision allows for more subtle structural variations to be detected. The technique is valuable in quality control for confirming the identity of this compound and for screening for impurities. Given its speed and minimal sample preparation requirements, FTIR is also a powerful tool in various research applications, including the study of drug-receptor interactions or monitoring chemical reactions involving this compound. nih.gov
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. wikipedia.orgksu.edu.sa It is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the molecule's vibrational and rotational energy levels. uni-siegen.deedinst.com
A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule to be Raman active. edinst.com This makes Raman particularly sensitive to non-polar, symmetric bonds, such as C-C bonds in aromatic rings, which are often weak in IR spectra. ksu.edu.sa Therefore, a Raman spectrum of this compound would provide detailed information about its carbazole backbone and other homo-nuclear bonds. By providing a distinct structural fingerprint, Raman spectroscopy can be used to identify this compound and study its molecular structure, crystallinity, and conformation. wikipedia.orgrenishaw.com
Table 3: Comparison of Vibrational Spectroscopy Techniques for this compound Analysis
| Feature | IR / FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |
| Selection Rule | Change in dipole moment required | Change in polarizability required |
| Sensitivity | Strong signals for polar bonds (e.g., N-H, C=O) | Strong signals for non-polar, symmetric bonds (e.g., C=C, C-C) |
| Water Interference | Water is a strong absorber, can interfere | Water is a weak scatterer, minimal interference |
| Information | Provides a "fingerprint" based on functional groups | Provides a complementary "fingerprint" highlighting the molecular backbone |
Photoluminescence (PL) and UV-Visible (UV-Vis) Spectroscopy
The electronic structure and optical properties of this compound are primarily investigated using Photoluminescence (PL) and UV-Visible (UV-Vis) spectroscopy. These techniques provide critical information regarding the electronic transitions within the molecule, which are fundamental to understanding its behavior in various chemical and biological systems.
UV-Vis spectroscopy is a key technique used in the structural elucidation of this compound, often in conjunction with other methods like NMR and mass spectrometry. psu.ac.th The absorption of UV-Vis radiation by this compound excites electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The resulting spectrum, a plot of absorbance versus wavelength, reveals the presence of chromophores—the parts of the molecule that absorb light. msu.eduazooptics.com The carbazole core, with its extensive system of conjugated double bonds, is the primary chromophore in this compound. msu.edu Extending the conjugation within a molecule typically results in a shift of the absorption maxima to longer wavelengths (a bathochromic shift). msu.edu The specific absorption maxima (λmax) observed for this compound are characteristic of its unique electronic structure and are used to confirm its identity by comparing spectral data with previously reported values. psu.ac.thresearchgate.net
Table 1: Application of UV-Visible Spectroscopy in this compound Analysis
| Spectroscopic Parameter | Information Obtained | Relevance to this compound |
|---|---|---|
| λmax (Wavelength of Maximum Absorbance) | Indicates the energy of electronic transitions (e.g., π→π*). | Confirms the presence of the conjugated carbazole chromophore. Used as a standard for structural confirmation. psu.ac.thresearchgate.net |
| Molar Absorptivity (ε) | Measures the probability of a specific electronic transition. | Provides quantitative data on the concentration of this compound in a solution via the Beer-Lambert law. wikipedia.org |
| Spectral Shifts | Reveals changes in the molecular environment or structure. | Bathochromic (red) or hypsochromic (blue) shifts can indicate interactions with solvents or other molecules. |
Photoluminescence (PL) spectroscopy, which includes fluorescence spectroscopy, provides further insight into the excited-state properties of this compound. Upon absorbing a photon and reaching an excited electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. Carbazole and its derivatives are well-known for their fluorescent properties, which stem from their rigid, conjugated structure that facilitates efficient light emission. researchgate.net This inherent fluorescence is crucial for potential applications in materials science and biology, such as in the development of fluorescent chemosensors. researchgate.net While detailed PL studies specifically on this compound are not extensively documented in the provided literature, the fluorescence of its derivatives has been explored. rsc.org For instance, fluorescence spectroscopy has been employed to study the interaction of this compound derivatives with DNA. rsc.org Such studies are vital for understanding the mechanisms of action for compounds being investigated as potential therapeutic agents.
X-ray Absorption Spectroscopy (XAS) and Coherent Diffraction Imaging (CDI)
While less commonly reported for carbazole alkaloids like this compound compared to NMR or mass spectrometry, X-ray based techniques offer powerful capabilities for detailed structural analysis.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific element within a compound. springernature.com An XAS experiment involves tuning the energy of an X-ray beam and measuring the sharp increase in absorption that occurs at an element's core-electron binding energy. springernature.com The resulting spectrum can reveal detailed information about the oxidation state, coordination environment, and bond distances of the absorbing atom. springernature.comrsc.org
For this compound (C₁₈H₁₇NO₂), XAS could theoretically be applied to probe the local environment of the nitrogen and oxygen atoms. This would yield precise data on the N-C and O-C bond lengths and the coordination geometry around these heteroatoms. Such information is complementary to that obtained from X-ray crystallography and can be acquired even from non-crystalline, amorphous, or liquid samples. springernature.com
Table 2: Potential Applications of X-ray Absorption Spectroscopy (XAS) for this compound
| Technique | Target Atom | Potential Information Yield | Scientific Relevance |
|---|---|---|---|
| XAS | Nitrogen (N) | Oxidation state, N-C bond lengths, local coordination geometry. | Provides a detailed understanding of the electronic environment of the pyrrole (B145914) moiety within the carbazole ring system. |
| XAS | Oxygen (O) | O-C bond lengths, coordination of the hydroxyl and aldehyde groups. | Elucidates the local structure of the functional groups, which is critical for understanding their reactivity and intermolecular interactions. |
Coherent Diffraction Imaging (CDI) is a sophisticated, lensless imaging technique that reconstructs the image of an object from its far-field diffraction pattern, which is generated by illuminating the sample with a highly coherent beam of X-rays or electrons. wikipedia.orgornl.gov By using computational algorithms to solve the "phase problem," CDI can produce images with a resolution limited only by the wavelength of the radiation used. wikipedia.orgesrf.fr This method is particularly powerful for visualizing the structure of nanoscale specimens like nanocrystals and potentially even large protein complexes. wikipedia.orgnih.gov
In the context of this compound research, CDI could be employed to determine the three-dimensional structure of this compound nanocrystals or molecular aggregates. Understanding how individual this compound molecules pack together in the solid state is crucial for explaining its macroscopic properties and for designing materials with specific functions. While direct application of CDI on this compound has not been reported, the technique represents a frontier in high-resolution structural analysis for complex organic molecules. esrf.fr
Table 3: Potential Applications of Coherent Diffraction Imaging (CDI) for this compound
| Technique | Sample Type | Potential Information Yield | Scientific Relevance |
|---|---|---|---|
| CDI | Nanocrystals of this compound | High-resolution 3D electron density map of the unit cell. | Provides detailed insight into molecular packing, intermolecular interactions, and crystal lattice defects. |
| CDI | Molecular Aggregates | Imaging the morphology and internal structure of aggregates. | Helps to understand the self-assembly processes of this compound, which can be important for its biological activity or material properties. |
Research Challenges and Future Directions in Heptaphylline Studies
Methodological Rigor and Reproducibility in Preclinical Research
A significant challenge in the broader field of preclinical research, and one that directly impacts the study of compounds like heptaphylline, is the crisis of reproducibility. jax.orgtrilogywriting.com To ensure that the promising in vitro and in vivo effects of this compound are reliable and can be built upon, a stringent adherence to methodological rigor is paramount. Many elements that are standard in clinical trials can be adapted for preclinical research to enhance transparency and rigor. nih.govnih.gov
Key strategies to bolster reproducibility in this compound research include:
Detailed Experimental Protocols: The comprehensive documentation and publication of all experimental procedures, including cell line authentication, reagent sources, and detailed animal models, are crucial for allowing other researchers to replicate and validate findings. trilogywriting.comnih.gov
Pre-specification of Analysis Plans: To mitigate the risk of selective reporting or p-hacking, data analysis plans should be specified before the commencement of experiments. nih.gov
Transparent Data Management: Maintaining an auditable record of raw data, including any modifications and the rationale behind them, is essential for data integrity. nih.gov This was historically managed in physical lab notebooks but now requires robust digital solutions. nih.gov
Independent Validation: Encouraging and funding independent replication studies of key findings can help to confirm the robustness of the observed effects of this compound.
The lack of reproducibility not only wastes resources but also undermines the scientific foundation upon which translational research is built. trilogywriting.comcos.io Addressing these issues head-on will be critical for the credible advancement of this compound research.
Identification and Validation of Novel Molecular Targets
While initial studies have shed light on some of the mechanisms of this compound, a comprehensive understanding of its molecular targets is still emerging. Identifying and validating these targets is a cornerstone of modern drug discovery. openaccessjournals.compsychiatryconsortium.org
Future research should focus on:
Target Identification: Employing advanced techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the direct binding partners of this compound within the cell.
Target Validation: Once potential targets are identified, their relevance to the observed biological effects of this compound must be rigorously validated. psychiatryconsortium.orgthermofisher.com This can be achieved through techniques like:
Genetic manipulation (e.g., CRISPR/Cas9 or siRNA): To determine if knocking out or knocking down a putative target protein mimics or ablates the effects of this compound. nih.gov
Chemical probes: The development of selective small-molecule modulators for a specific protein target is essential for validating its role in a biological process. thermofisher.com
Biomarker Development: Identified molecular targets can serve as biomarkers to monitor disease progression or response to treatment, aiding in patient stratification and the design of more efficient clinical trials. openaccessjournals.com
A noteworthy study on the related compound 7-methoxythis compound (B1220677) (7-MH) utilized molecular docking to suggest TAK1 kinase as a potential target, demonstrating the utility of computational approaches in this area. researchgate.net Similar in-depth studies are needed for this compound to elucidate its precise molecular interactions.
Exploration of Polypharmacology and Multi-target Mechanisms of Action
The prevailing "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that many effective drugs exert their therapeutic effects by modulating multiple targets. tcmsp-e.comresearchgate.net This is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net
This compound, as a natural product, is likely to interact with multiple cellular proteins, and understanding this multi-target profile is crucial. researchgate.nettandfonline.com Future investigations should embrace a systems pharmacology approach to:
Characterize the "Interactome" of this compound: Systematically identify the multiple proteins and pathways that this compound interacts with.
Distinguish Therapeutic vs. Off-Target Effects: Delineate which of these interactions contribute to the desired therapeutic outcomes and which might lead to adverse effects. researchgate.net
Rational Design of Multi-Target Drugs: The polypharmacological profile of this compound could serve as a blueprint for designing novel, more potent, and safer multi-target agents. tcmsp-e.com
The ability of a single molecule to modulate multiple targets could offer advantages in terms of enhanced efficacy and a reduced likelihood of developing drug resistance. researchgate.net
Integration of Omics Data (e.g., transcriptomics, proteomics, metabolomics) for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of this compound's mechanism of action, it is imperative to move beyond single-endpoint assays and embrace a multi-omics approach. nih.govmdpi.com The integration of transcriptomics, proteomics, and metabolomics data can provide an unprecedented view of the cellular response to this compound treatment. nih.govfrontiersin.org
Future studies should aim to:
Transcriptomic Analysis: Utilize RNA sequencing to identify changes in gene expression patterns induced by this compound. This can reveal the signaling pathways that are activated or inhibited by the compound.
Proteomic Analysis: Employ mass spectrometry-based proteomics to quantify changes in the cellular proteome upon this compound treatment. This provides a direct measure of the proteins whose levels are altered, which may include the drug's direct targets or downstream effectors. nih.gov
Metabolomic Analysis: Analyze the global metabolic profile of cells treated with this compound to understand its impact on cellular metabolism. nih.gov Cancer cells, for instance, often exhibit altered metabolic pathways, and targeting these vulnerabilities is a promising therapeutic strategy. nih.govfrontiersin.org
The true power of this approach lies in the integration of these different omics datasets. mdpi.com By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of how this compound perturbs cellular networks, leading to a much deeper and more comprehensive mechanistic understanding. nih.govfrontiersin.org
Strategies for Overcoming Translational Barriers in the Drug Discovery Pipeline
The path from a promising preclinical candidate to an approved drug is often referred to as the "valley of death" due to the high attrition rate. cos.io Overcoming the numerous translational barriers is a major challenge for all drug discovery programs, including that of this compound. researchgate.netnih.gov
Key strategies to navigate this challenging landscape include:
Early Consideration of Drug-like Properties: Alongside efficacy studies, early assessment of the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives is crucial. ontosight.ai
Development of Robust Biomarkers: As mentioned earlier, validated biomarkers are essential for monitoring treatment response and for patient selection in clinical trials, which can significantly increase the chances of success. openaccessjournals.com
Collaborative and Multidisciplinary Efforts: Successful drug development requires the collaboration of experts from various fields, including medicinal chemistry, pharmacology, toxicology, and clinical medicine. texilajournal.com
Innovative Clinical Trial Design: Adaptive clinical trial designs and other innovative approaches can help to accelerate the clinical development process and make it more efficient.
The synthesis of this compound and its derivatives presents its own set of challenges, including regiochemical issues during functionalization. jst.go.jp Overcoming these synthetic hurdles is a prerequisite for producing sufficient quantities of the compound for extensive preclinical and eventual clinical studies.
Q & A
Q. How to design a data management plan (DMP) for long-term this compound research projects?
- Methodological Answer : Outline data types (spectral files, bioassay datasets), storage formats (e.g., .cif for crystallography), and retention periods (minimum 10 years post-publication). Use version control (e.g., Git) for code and metadata. Specify access protocols (e.g., embargo periods for patent applications) and comply with GDPR for human-derived data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
